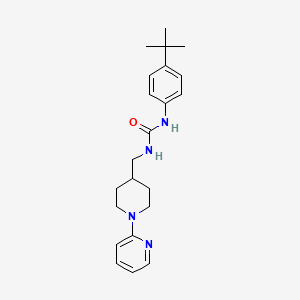

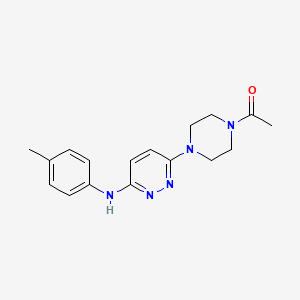

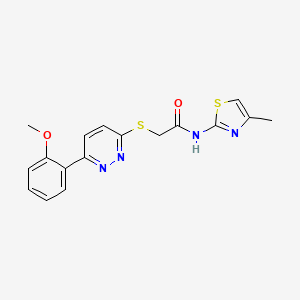

(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of compounds with considerable interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in electronic devices. Compounds like these are often studied for their antimicrobial, anticancer, and antiviral potentials, as well as for their use in organic electronics due to their specific chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic compounds involving specific functional groups like sulfonyl and hydrazinyl groups typically employs multi-step synthetic routes. These routes might include the formation of intermediate compounds such as sulfinamides or sulfinimines, which are key to introducing chirality or specific functional groups into the final product. Direct C–H arylation methods using palladium-catalysis have been highlighted for their efficiency in creating multiply arylated heteroarenes, which are crucial for the synthesis of biologically active compounds and materials for electronic devices (Rossi et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves understanding the stereochemistry and electronic distribution within the molecule. The presence of specific functional groups like sulfonyl and hydrazinyl impacts the molecule's three-dimensional structure and its electronic properties. These aspects are crucial for the compound's interaction with biological targets or its physical properties relevant to material science applications.

Chemical Reactions and Properties

The chemical behavior of such compounds often includes reactions characteristic of the functional groups present. For instance, sulfonyl groups can participate in sulfonylation reactions, contributing to the compound's antimicrobial or anticancer activity. Arylmethylidene derivatives, like those seen in the compound, are known for their reactions with C- and N-nucleophiles, leading to a wide range of products with potential biological activity (Kamneva et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Applications

Antimicrobial and Antioxidant Activity : A study on novel pyridine and fused pyridine derivatives starting from a hydrazinyl compound similar to the one showed that these compounds exhibited antimicrobial and antioxidant activity. The in silico molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating potential pharmaceutical applications (Flefel et al., 2018).

Synthesis of Polyamides and Poly(amide-imide)s : Research involving the synthesis of polyamides and poly(amide-imide)s from aromatic diamines with dicarboxylic acids and bis(carboxyphthalimide)s highlights the relevance of similar chemical structures in the development of materials with potential applications in the polymer industry. The resulting polymers exhibited high glass transition temperatures and stability, indicating their utility in high-performance materials (Saxena et al., 2003).

Pharmacological Applications

Anticonvulsant Activity : Enaminones derived from cyclic beta-dicarbonyl precursors, similar in structure to the compound , have been synthesized and evaluated for anticonvulsant activity. Several compounds in this category exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, suggesting the potential for developing new anticonvulsant drugs (Edafiogho et al., 1992).

Antimicrobial Agents : The synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, including compounds with a structure similar to the queried compound, has been reported. These synthesized compounds were evaluated for their antimicrobial activity, with several showing promising results (Al-Salahi et al., 2010).

Crystal Structure Analysis

- Crystal Structures of N-acylhydrazone Isomers : The crystal structures of three isomers of a compound closely related to the queried chemical were described, showcasing the impact of the chloro group's position on the benzylidene benzene ring on the molecular configuration. This study contributes to the understanding of the structural properties of such compounds (Purandara et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4S/c21-16-6-3-15(18(22)11-16)12-24-25-19(27)13-23-20(28)14-4-7-17(8-5-14)31(29,30)26-9-1-2-10-26/h3-8,11-12H,1-2,9-10,13H2,(H,23,28)(H,25,27)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULAEYIPKAMFJG-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)